molecular formula C10H15N3O5 B1266461 1beta-D-Arabinofuranosyl-5-methylcytosine CAS No. 6829-31-8

1beta-D-Arabinofuranosyl-5-methylcytosine

Cat. No.: B1266461
CAS No.: 6829-31-8
M. Wt: 257.24 g/mol
InChI Key: ZAYHVCMSTBRABG-UHFFFAOYSA-N
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Description

1beta-D-Arabinofuranosyl-5-methylcytosine is a synthetic nucleoside analog that has garnered significant attention in the fields of medicinal chemistry and pharmacology. This compound is structurally similar to naturally occurring nucleosides but features a modified sugar moiety, which imparts unique biological properties. It is primarily known for its antiviral and anticancer activities .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1beta-D-Arabinofuranosyl-5-methylcytosine typically involves the glycosylation of a protected arabinose derivative with a suitable cytosine analog. The reaction conditions often include the use of Lewis acids as catalysts and anhydrous solvents to facilitate the coupling reaction. The final product is obtained after deprotection and purification steps .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated purification systems to ensure consistent quality .

Chemical Reactions Analysis

Types of Reactions: 1beta-D-Arabinofuranosyl-5-methylcytosine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields ketones or aldehydes, while reduction produces alcohols .

Scientific Research Applications

1beta-D-Arabinofuranosyl-5-methylcytosine has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 1beta-D-Arabinofuranosyl-5-methylcytosine involves its incorporation into DNA during replication. Once incorporated, it inhibits DNA polymerase activity, leading to chain termination and apoptosis of rapidly dividing cells. This mechanism is particularly effective against cancer cells and viruses that rely on rapid DNA replication .

Comparison with Similar Compounds

Uniqueness: 1beta-D-Arabinofuranosyl-5-methylcytosine is unique due to its methyl group on the cytosine ring, which enhances its stability and biological activity compared to other nucleoside analogs. This modification allows for more effective inhibition of DNA polymerase and improved therapeutic outcomes .

Properties

IUPAC Name

4-amino-1-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrimidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N3O5/c1-4-2-13(10(17)12-8(4)11)9-7(16)6(15)5(3-14)18-9/h2,5-7,9,14-16H,3H2,1H3,(H2,11,12,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZAYHVCMSTBRABG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN(C(=O)N=C1N)C2C(C(C(O2)CO)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40862841
Record name 4-Amino-5-methyl-1-pentofuranosyl-2(1H)-pyrimidinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40862841
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

257.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6829-31-8, 2140-61-6, 337533-58-1
Record name NSC529544
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=529544
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2140-61-6
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=363933
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name NSC96372
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=96372
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4-Amino-5-methyl-1-pentofuranosyl-2(1H)-pyrimidinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40862841
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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